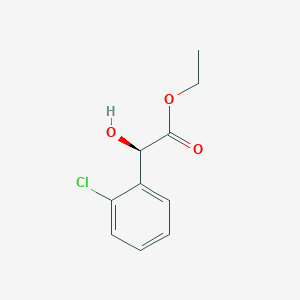

(R)-2-Chloromandelic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-2-Chloromandelic Acid Ethyl Ester” is an ester. Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . They are derived from carboxylic acids, where the hydrogen in the -COOH group is replaced by a hydrocarbon group . Esters are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification .

Synthesis Analysis

Esters are usually prepared from carboxylic acids . Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In addition, acid chlorides are converted into esters by treatment with an alcohol in the presence of base .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is called saponification .科学的研究の応用

Proteomics Research

®-2-Chloromandelic Acid Ethyl Ester is utilized in proteomics research, where it serves as a biochemical for the study of proteins and their functions . Its role in proteomics can be pivotal in understanding protein interactions and disease mechanisms.

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential in drug delivery systems. Research suggests that fatty acid-based amino acid esters, which include compounds like ®-2-Chloromandelic Acid Ethyl Ester, can be used to enhance the solubility and skin permeation of drugs, offering a “green” alternative to conventional chemical permeation enhancers .

Organic Synthesis

®-2-Chloromandelic Acid Ethyl Ester plays a significant role in organic synthesis. It is involved in reactions like the Malonic Ester and Acetoacetic Ester Synthesis, which are crucial for creating a variety of organic compounds, including carboxylic acids and ketones .

Analytical Chemistry

In analytical chemistry, esters like ®-2-Chloromandelic Acid Ethyl Ester are important for understanding reaction mechanisms and developing new synthetic pathways. They are also used in the analysis of other compounds, such as in the determination of water content in various substances .

Materials Science

In the field of materials science, ®-2-Chloromandelic Acid Ethyl Ester could be involved in the development of new materials, such as stabilizers for nitrate ester-based energetic materials, which are crucial for propellants and explosives .

Biochemistry

Esters are fundamental in biochemistry for their role in creating ester bonds, which are essential in forming structures like fats and phospholipids. ®-2-Chloromandelic Acid Ethyl Ester may contribute to the synthesis of complex biomolecules and the study of metabolic pathways .

Environmental Science

The compound’s potential applications in environmental science include the synthesis of biofuels and environmentally friendly solvents. Research on esterification processes using renewable resources highlights the importance of esters in sustainable chemistry .

Biocatalysis

Biocatalysis is an emerging field where ®-2-Chloromandelic Acid Ethyl Ester could be used as a substrate for enzymatic reactions, leading to the production of various esters with applications in flavors, fragrances, and as biofuel additives .

作用機序

The mechanism of action for esters involves a nucleophilic addition-elimination pathway. In the first step, the ester takes a proton (a hydrogen ion) from the hydroxonium ion. The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon . The transfer of the proton to the oxygen gives it a positive charge, but the charge is actually delocalized (spread around) much more widely than this shows .

特性

IUPAC Name |

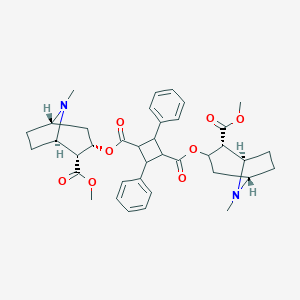

ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Chloromandelic Acid Ethyl Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)

![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)